

physical and chemical properties of N-butylbutanamide

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Compound of Interest

Compound Name: *N*-butylbutanamide

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An In-depth Technical Guide to N-butylbutanamide

This technical guide provides a comprehensive overview of the physical and chemical properties of **N-butylbutanamide**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental protocols, and visualizes fundamental processes related to this compound.

Chemical Identity and Physical Properties

N-butylbutanamide, also known as N-butylbutyramide, is a secondary amide with the molecular formula C₈H₁₇NO.^[1] It consists of a butyl group attached to the nitrogen atom of a butanamide moiety.

Identifiers and Descriptors

Identifier/Descriptor	Value	Reference
IUPAC Name	N-butylbutanamide	[1]
CAS Number	10264-16-1	[1]
Molecular Formula	C8H17NO	[1]
Molecular Weight	143.23 g/mol	[1]
Canonical SMILES	CCCCNC(=O)CCC	[1]
InChI	InChI=1S/C8H17NO/c1-3-5-7-9-8(10)6-4-2/h3-7H2,1-2H3,(H,9,10)	[1]
InChIKey	QJGWNDLRYDTKEI-UHFFFAOYSA-N	[1]

Physical Properties

Quantitative experimental data for several physical properties of **N-butylbutanamide** are not readily available in the cited literature. The table below includes computed properties from reliable databases, which are useful for estimation and modeling purposes.

Property	Value	Type	Reference
Molecular Weight	143.23 g/mol	Computed	[1]
XLogP3	1.6	Computed	[1]
Topological Polar Surface Area	29.1 Å ²	Computed	[1]
Kovats Retention Index	1228 (Standard non-polar)	Experimental	[1]
Monoisotopic Mass	143.131014166 Da	Computed	[1]

Chemical Properties and Reactivity

Amides are generally stable functional groups due to resonance stabilization between the nitrogen lone pair and the carbonyl group.^[2] This imparts a partial double bond character to the C-N bond, reducing the electrophilicity of the carbonyl carbon.^[2]

Hydrolysis

N-butylbutanamide is stable under neutral conditions but can be hydrolyzed to butanoic acid and butylamine under acidic or basic conditions.^[2] The reaction proceeds via a nucleophilic acyl substitution mechanism.^[2]

- Acid-Catalyzed Hydrolysis: Requires a strong acid catalyst (e.g., H_2SO_4) and heat. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, and subsequent elimination of butylamine.
- Base-Catalyzed Hydrolysis: Involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then eliminates the butylamide anion.

Thermal Decomposition

When subjected to high temperatures in an inert atmosphere (e.g., 250°C), analogous amides like N-ethylbutanamide undergo thermal decomposition.^[2] The primary decomposition pathway is believed to be a radical-mediated cleavage of the carbon-nitrogen bond, leading to the formation of smaller, stable fragments such as nitriles and alkenes.^[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **N-butylbutanamide**. These are generalized protocols based on standard organic chemistry techniques for amides.

Synthesis of N-butylbutanamide

N-butylbutanamide can be synthesized via the nucleophilic addition-elimination reaction between butanoyl chloride and butylamine.^{[3][4]}

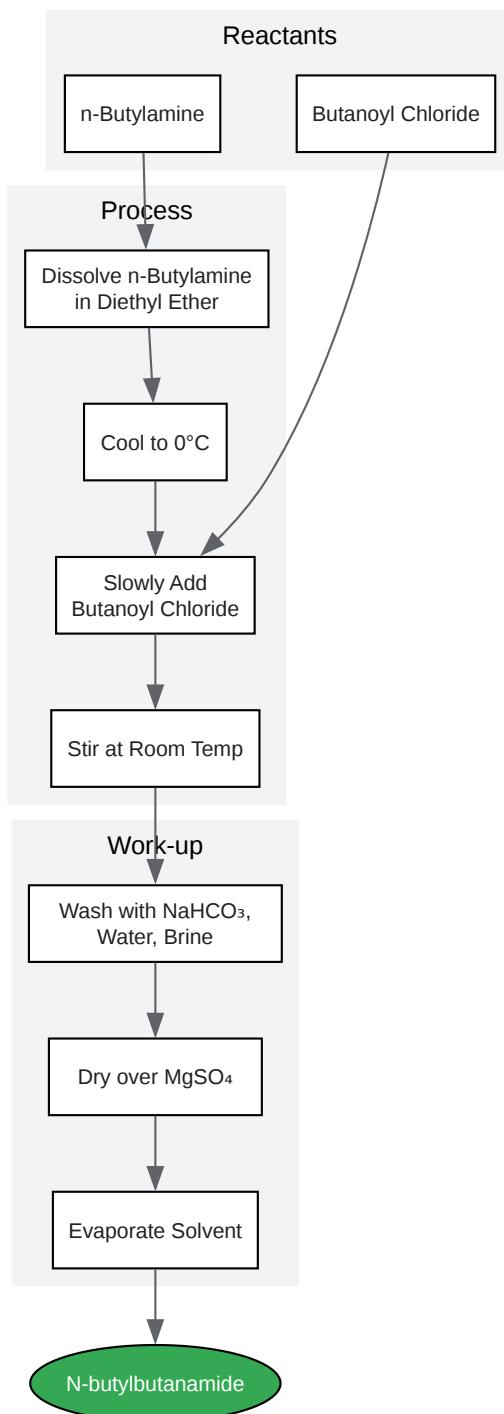
Materials:

- Butanoyl chloride
- n-Butylamine
- Anhydrous diethyl ether (or similar inert solvent)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (2.0 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath to 0°C.
- Slowly add butanoyl chloride (1.0 equivalent), dissolved in anhydrous diethyl ether, to the stirred amine solution via the dropping funnel. A white precipitate (butylammonium chloride) will form.^[4]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude **N-butylbutanamide**.

Synthesis Workflow for N-butybutanamide

[Click to download full resolution via product page](#)Caption: Synthesis Workflow for **N-butybutanamide**.

Purification

The crude product from the synthesis can be purified by vacuum distillation.

Procedure:

- Set up a fractional distillation apparatus for vacuum distillation.
- Place the crude **N-butylbutanamide** in the distillation flask.
- Slowly reduce the pressure to the desired level.
- Heat the flask gently to distill the product at its boiling point under the reduced pressure.
- Collect the fraction corresponding to pure **N-butylbutanamide**.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): A general protocol for analyzing **N-butylbutanamide** by GC-MS would involve:

- Column: A non-polar capillary column (e.g., SE-30 or similar).[\[5\]](#)
- Injector Temperature: ~250°C.
- Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.
- Carrier Gas: Helium or Hydrogen.
- MS Detector: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The spectrum would show characteristic peaks for the two butyl chains. The protons on the carbons alpha to the nitrogen and the carbonyl group would be the most deshielded.

- ^{13}C NMR: The spectrum would display 8 distinct carbon signals, with the carbonyl carbon appearing furthest downfield (~170-180 ppm).

Biological Activity and Signaling Pathways

As of the latest literature search, there is no specific information available regarding the biological activity or any associated signaling pathways for **N-butylbutanamide**. Research on related compounds, such as derivatives of n-butylphthalide, has shown some biological activity, but this cannot be directly extrapolated to **N-butylbutanamide**.^[6]

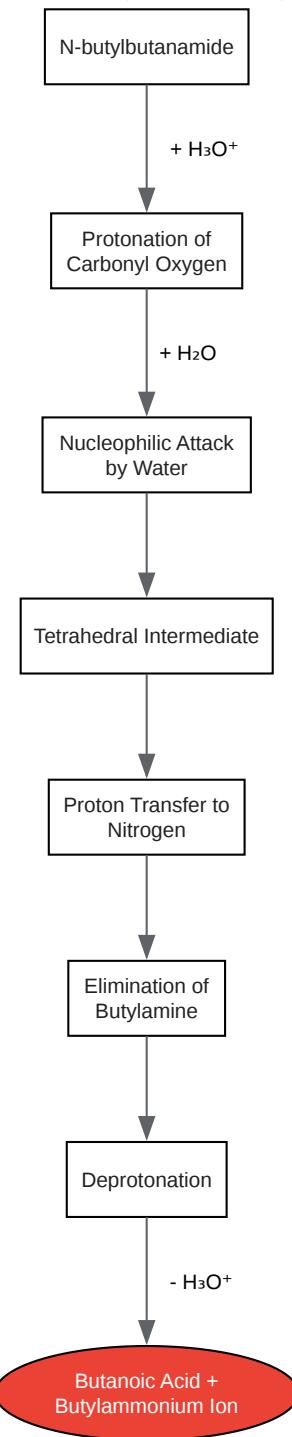
Safety and Handling

N-butylbutanamide is classified as an irritant.^[1]

- Hazard Statements:
 - H315: Causes skin irritation.^[1]
 - H319: Causes serious eye irritation.^[1]
 - H335: May cause respiratory irritation.^[1]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.^[1]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.^[1]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^[1]

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be followed when handling this compound.

General Acid-Catalyzed Amide Hydrolysis

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Caption: General Mechanism of Acid-Catalyzed Amide Hydrolysis.

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